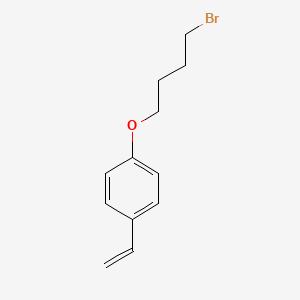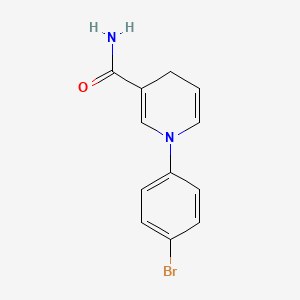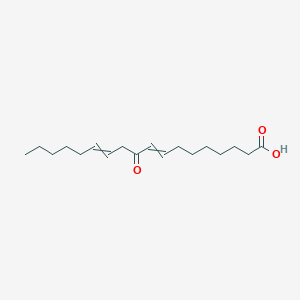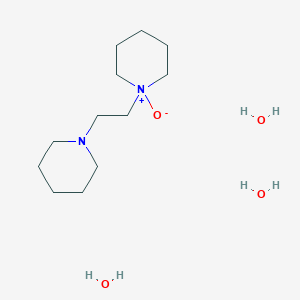
1-Oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate is a chemical compound with the molecular formula C10H22N2O4 It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate typically involves the oxidation of piperidine derivatives. One common method is the reaction of 1-(2-piperidin-1-ylethyl)piperidine with an oxidizing agent such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an aqueous medium at room temperature to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The trihydrate form is obtained by crystallization from an aqueous solution.
Análisis De Reacciones Químicas
Types of Reactions
1-Oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its original piperidine form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized piperidine derivatives, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
1-Oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate involves its interaction with molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Oxido-1-(2-phenylethyl)piperidin-1-ium
- 1-(2-oxo-2-piperidin-1-ylethyl)piperazine
Uniqueness
1-Oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate is unique due to its specific piperidine-based structure and the presence of the oxido group. This structural feature distinguishes it from other piperidine derivatives and contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
112613-41-9 |
|---|---|
Fórmula molecular |
C12H30N2O4 |
Peso molecular |
266.38 g/mol |
Nombre IUPAC |
1-oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate |
InChI |
InChI=1S/C12H24N2O.3H2O/c15-14(10-5-2-6-11-14)12-9-13-7-3-1-4-8-13;;;/h1-12H2;3*1H2 |
Clave InChI |
LSZYDSLPLBBQJC-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC[N+]2(CCCCC2)[O-].O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene](/img/structure/B14297416.png)

![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)
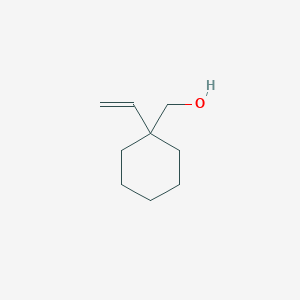
![Benzene, 1,1'-[nonylidenebis(thio)]bis-](/img/structure/B14297431.png)
![2-[(2-Phenylethenyl)sulfanyl]thiophene](/img/structure/B14297441.png)
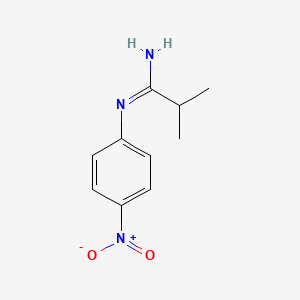
![(1-Methylbicyclo[2.2.2]octa-2,5-diene-2,3-diyl)bis(phenylmethanone)](/img/structure/B14297453.png)
